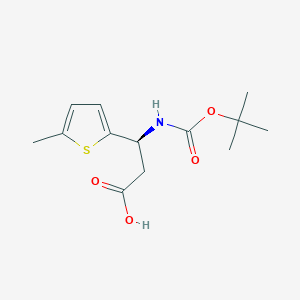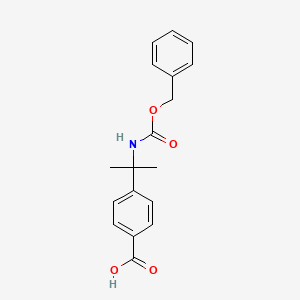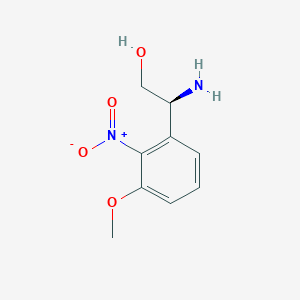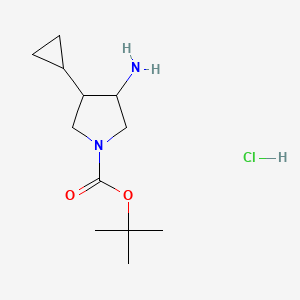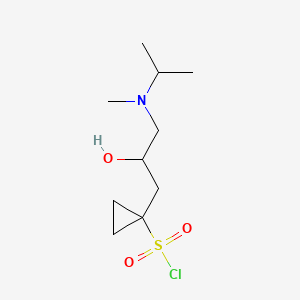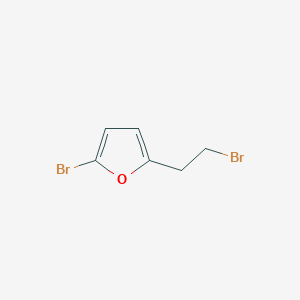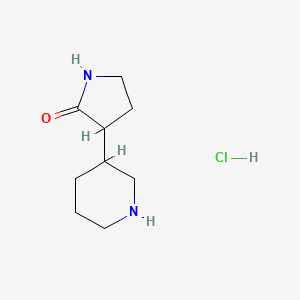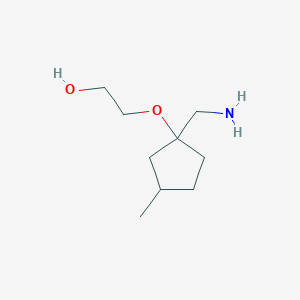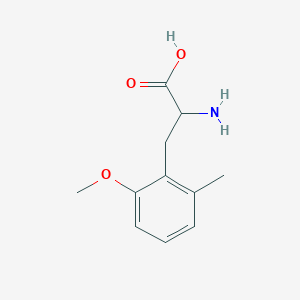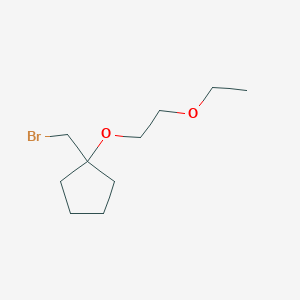
(R)-3-Hydroxy-4-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-hydroxy-4-phenylbutanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a hydroxy group and a phenyl group attached to a butanoic acid backbone, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the enantioselective reduction of 4-phenyl-3-oxobutanoic acid using chiral catalysts. This method ensures the production of the desired (3R) enantiomer with high purity. Another method involves the use of asymmetric hydrogenation of 4-phenyl-3-butenoic acid, which also yields the (3R)-3-hydroxy-4-phenylbutanoic acid under specific reaction conditions.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-hydroxy-4-phenylbutanoic acid often involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized to ensure high yield and purity, making it suitable for commercial applications. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-phenyl-3-oxobutanoic acid or 4-phenylbutanoic acid.
Reduction: Formation of 3-hydroxy-4-phenylbutanol or 4-phenylbutanol.
Substitution: Formation of 3-chloro-4-phenylbutanoic acid or 3-amino-4-phenylbutanoic acid.
Aplicaciones Científicas De Investigación
(3R)-3-hydroxy-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R)-3-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-hydroxy-4-phenylbutanoic acid: The enantiomer of (3R)-3-hydroxy-4-phenylbutanoic acid, with different biological activity.
4-phenylbutanoic acid: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
3-hydroxy-4-phenylbutanol: The reduced form of (3R)-3-hydroxy-4-phenylbutanoic acid, with different applications.
Uniqueness
(3R)-3-hydroxy-4-phenylbutanoic acid is unique due to its chiral center, which imparts specific stereochemical properties. This enantiomeric purity is crucial for its biological activity and interactions with molecular targets. The presence of both hydroxy and phenyl groups further enhances its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 |
Clave InChI |
OLQHWMVTGZBGLG-SECBINFHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](CC(=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


